molecular formula C14H16F3N3O B11740695 [(4-methoxyphenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

[(4-methoxyphenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11740695
M. Wt: 299.29 g/mol
InChI Key: KYUXCCBFSXSIHO-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features a methoxyphenyl group and a trifluoroethyl-pyrazolyl group connected via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-methoxybenzylamine and the 1-(2,2,2-trifluoroethyl)-1H-pyrazole intermediates. These intermediates are then coupled using a methylation reaction under controlled conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific functional properties.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Unique due to the presence of both methoxyphenyl and trifluoroethyl-pyrazolyl groups.

    (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Similar in structure but may differ in functional groups or substituents.

Uniqueness

The uniqueness of (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C14H16F3N3O

Molecular Weight

299.29 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C14H16F3N3O/c1-21-13-4-2-11(3-5-13)8-18-9-12-6-7-20(19-12)10-14(15,16)17/h2-7,18H,8-10H2,1H3

InChI Key

KYUXCCBFSXSIHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=NN(C=C2)CC(F)(F)F

Origin of Product

United States

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